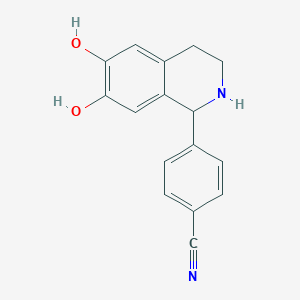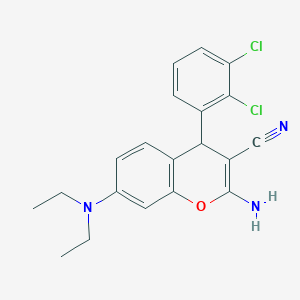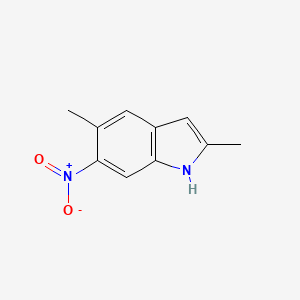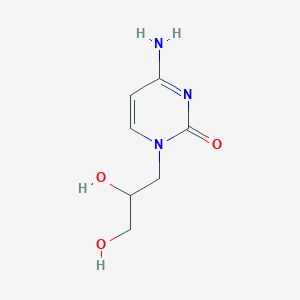![molecular formula C14H8N4O3S2 B11466938 5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B11466938.png)
5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol typically involves multiple steps, starting with the formation of the core heterocyclic structures. The pyrrole ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione . The benzothiophene and oxadiazole rings are then introduced through subsequent cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yields, and maintaining purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the thiol position.
Scientific Research Applications
5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another compound with a complex heterocyclic structure, known for its energetic properties.
Pyrrole-containing analogs: These compounds share the pyrrole ring and exhibit diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
5-[6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophen-2-yl]-1,3,4-oxadiazole-2-thiol is unique due to its combination of multiple heterocyclic rings, which confer a wide range of biological activities and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H8N4O3S2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-(6-nitro-3-pyrrol-1-yl-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H8N4O3S2/c19-18(20)8-3-4-9-10(7-8)23-12(13-15-16-14(22)21-13)11(9)17-5-1-2-6-17/h1-7H,(H,16,22) |
InChI Key |
SGGLKFULDWLAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC3=C2C=CC(=C3)[N+](=O)[O-])C4=NNC(=S)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7-[4-(propan-2-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11466855.png)

![4-(4-hydroxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11466864.png)
![3-(1,3-Benzodioxol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11466873.png)
![methyl 3,3,3-trifluoro-N-[(4-fluorophenyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B11466875.png)
![6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11466876.png)


![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[4-(propan-2-yloxy)benzyl]acetamide](/img/structure/B11466894.png)

![1-(6-chloropyridazin-3-yl)-4-(2-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11466902.png)
![ethyl 6-(4-bromobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466905.png)
![1-(4-Ethoxyphenyl)-3-({1-[4-(ethylsulfonyl)phenyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11466928.png)
![N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B11466933.png)
